molecular formula C18H21N3O2 B6071618 4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol

4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol

Cat. No.: B6071618
M. Wt: 311.4 g/mol
InChI Key: BVTWTGVEBXTVHC-RGEXLXHISA-N
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Description

4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and an imino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol typically involves the condensation of an aldehyde or ketone with a primary amine. One common method is the reaction of vanillin with p-anisidine in a water solvent using a stirrer method . The reaction conditions usually involve mild temperatures and the use of a catalyst to facilitate the formation of the imino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imino group can be reduced to form secondary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol involves its interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses, including smooth muscle contraction and neurotransmitter release . The compound acts as a ligand, binding to these receptors and modulating their activity, which can influence cardiovascular and neurological functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)aminomethyl]-6-methoxyphenol
  • 2-[(4-Methoxyanilino)methyl]phenol
  • 2-(Anilinomethyl)phenol

Uniqueness

4-[(Z)-{[4-(2-Methoxyphenyl)piperazin-1-YL]imino}methyl]phenol is unique due to its specific structural features, such as the presence of both a piperazine ring and an imino group attached to a phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[(Z)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-18-5-3-2-4-17(18)20-10-12-21(13-11-20)19-14-15-6-8-16(22)9-7-15/h2-9,14,22H,10-13H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTWTGVEBXTVHC-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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